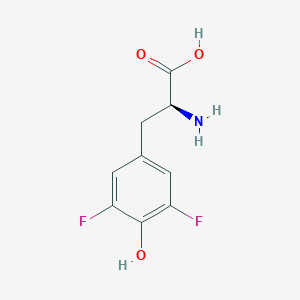

3,5-Difluoro-L-Tyrosine

Descripción general

Descripción

3,5-Difluoro-L-Tyrosine is a fluorinated analog of the amino acid tyrosine. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the aromatic ring. It is known for its resistance to tyrosinase, an enzyme that typically oxidizes tyrosine. This unique property makes this compound a valuable tool in biochemical research, particularly in the study of protein tyrosine phosphatases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-L-Tyrosine typically involves the fluorination of L-tyrosine. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is carried out under mild conditions to ensure the selective introduction of fluorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-L-Tyrosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring or the amino acid side chain.

Common Reagents and Conditions:

Electrophilic Fluorinating Agents: Used for the initial synthesis.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydroxy derivatives .

Aplicaciones Científicas De Investigación

Enzymatic Studies

Protein Tyrosine Phosphatases (PTPs)

3,5-Difluoro-L-Tyrosine is primarily utilized to investigate the substrate specificity of protein tyrosine phosphatases. The fluorinated structure allows F2Y to mimic the natural substrate (tyrosine) while being resistant to enzymatic degradation by tyrosinase, making it an ideal candidate for substrate profiling in PTP studies. Research by Gopishetty et al. demonstrated that peptides containing F2Y exhibit similar kinetic properties as their tyrosine-containing counterparts when interacting with PTPs, thus confirming its utility as a substrate surrogate .

Mechanistic Probes

Fluorinated compounds like F2Y provide valuable insights into the catalytic mechanisms of various enzymes. For instance, the incorporation of F2Y into peptide libraries has facilitated the exploration of enzyme-catalyzed reactions involving tyrosinase and other related enzymes. The unique properties of fluorinated analogs can lead to significant differences in the biological behavior of the compounds compared to their non-fluorinated counterparts .

Peptide Library Synthesis

Combinatorial Chemistry

F2Y can be incorporated into combinatorial peptide libraries, allowing researchers to screen for optimal substrates for PTPs and other enzymes. The ability to resist tyrosinase action while maintaining binding affinity makes F2Y an advantageous component in library synthesis . This approach has been instrumental in identifying new substrates and understanding enzyme specificity.

Biological Imaging

While not directly used as an imaging agent itself, this compound's structural similarities to other fluorinated amino acids have implications for imaging studies. For example, O-(2-18F-fluoroethyl)-L-tyrosine is utilized as a PET tracer for brain tumors, demonstrating how fluorinated amino acids can enhance imaging capabilities in clinical settings . The insights gained from these imaging studies can be complemented by research involving F2Y.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Gopishetty et al. (2008) : This study focused on synthesizing F2Y-containing peptides and evaluating their activity against PTPs, demonstrating that F2Y can serve as a suitable substitute for tyrosine in peptide libraries .

- Fluorinated Analogs : Research has shown that fluorinated analogs like F2Y can provide mechanistic insights into enzyme functions by altering physical and chemical properties without significantly changing biological interactions .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism by which 3,5-Difluoro-L-Tyrosine exerts its effects involves its interaction with specific enzymes, such as protein tyrosine phosphatases. The fluorine atoms enhance the binding affinity of the compound to the active site of these enzymes, thereby inhibiting their activity. This inhibition is crucial for studying enzyme function and developing potential therapeutic agents .

Comparación Con Compuestos Similares

3-Fluoro-L-Tyrosine: Another fluorinated analog with a single fluorine atom at the 3 position.

5-Fluoro-L-Tyrosine: A similar compound with a fluorine atom at the 5 position.

3,5-Difluoro-D-Tyrosine: The D-enantiomer of 3,5-Difluoro-L-Tyrosine.

Uniqueness: this compound is unique due to its dual fluorination, which provides enhanced resistance to enzymatic oxidation and increased binding affinity to certain enzymes. This makes it a more effective tool for biochemical studies compared to its mono-fluorinated counterparts .

Actividad Biológica

3,5-Difluoro-L-tyrosine (DFTy) is a fluorinated derivative of the amino acid L-tyrosine, notable for its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₉F₂NO₃

- Molecular Weight : 201.17 g/mol

- CAS Number : 21764745

DFTy exhibits various mechanisms of action that contribute to its biological activities:

- Inhibition of Tyrosinase : DFTy acts as a tyrosinase-resistant mimetic, which is significant in the context of melanin synthesis and pigmentation disorders .

- Modulation of Neurotransmitter Systems : It influences neurotransmitter pathways, particularly those involving dopamine and serotonin, which are critical for mood regulation and cognitive functions .

- Impact on Cellular Pathways : DFTy has been shown to affect several cellular signaling pathways, including:

Antimicrobial Properties

DFTy has demonstrated significant antimicrobial activity against various pathogens:

- Bacterial Infections : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Viral Infections : Shows potential antiviral effects against HIV and influenza viruses .

Anticancer Potential

Research indicates that DFTy may have anticancer properties:

- Apoptosis Induction : DFTy can trigger apoptosis in cancer cells, making it a candidate for cancer therapy.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain cancer types, inhibiting their proliferation .

Study on Neurotransmitter Modulation

In a study examining the effects of DFTy on neurotransmitter levels in animal models, researchers found that administration led to increased levels of serotonin and dopamine. This modulation suggests potential applications in treating mood disorders .

Cancer Cell Line Research

A series of experiments conducted on various cancer cell lines demonstrated that DFTy significantly reduced cell viability. The study highlighted its ability to induce apoptosis through activation of caspase pathways, supporting its role as an anticancer agent .

Summary of Research Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKMCRFCNWVLDA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Difluoro-L-Tyrosine affect the activity of tyrosine phenol-lyase and what are the implications of this interaction?

A1: this compound acts as a substrate for tyrosine phenol-lyase, but its fluorination significantly alters the enzyme's reaction kinetics. [] Compared to the natural substrate L-Tyrosine, this compound reacts at approximately half the rate to form a quinonoid intermediate. [] This altered rate suggests that the fluorine atoms, while not directly involved in the chemical transformation, influence the stability and reactivity of the enzyme-substrate complex. This effect is attributed to a combination of steric and electronic factors introduced by the fluorine substituents. [] This finding highlights the potential of using fluorinated tyrosine analogs to probe the mechanism and regulate the activity of enzymes like tyrosine phenol-lyase.

Q2: Can this compound be utilized to investigate the mechanism of Cys-Tyr cofactor formation in cysteine dioxygenase (CDO)?

A2: Yes, this compound has proven to be a valuable tool in studying the autocatalytic formation of the Cys-Tyr cofactor in CDO. [, ] By replacing the natural tyrosine residue (Tyr157 in human CDO) with this compound through genetic code expansion, researchers successfully created an uncross-linked variant of CDO. [, ] This modified enzyme retains the ability to bind substrates and oxygen surrogates like nitric oxide, enabling investigations into the early stages of Cys-Tyr cofactor biogenesis without the interference of crosslinking. [, ] Crystallographic studies of this variant provided crucial insights into the active site architecture and the potential role of cysteine residues in the cross-linking process. []

Q3: Are there any structural differences between uncrosslinked CDO containing this compound and the mature, cross-linked form of the enzyme?

A3: X-ray crystallography revealed that the overall structure of uncrosslinked CDO incorporating this compound is remarkably similar to that of the mature, cross-linked enzyme. [, ] This structural similarity suggests that the fluorine atoms in this compound do not drastically disrupt the enzyme's overall folding or active site geometry. [, ] This finding further reinforces the notion that the primary impact of this compound is on the chemical reactivity of the tyrosine residue rather than on the gross structure of the protein. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.